molecular formula C15H14N2O3 B4997589 N-(3,5-dimethylphenyl)-4-nitrobenzamide

N-(3,5-dimethylphenyl)-4-nitrobenzamide

Cat. No.: B4997589
M. Wt: 270.28 g/mol
InChI Key: IZFDUPBWBGBEMM-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-nitrobenzamide typically involves the reaction of 3,5-dimethylaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: 3,5-dimethylphenyl-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 3,5-dimethylaniline and 4-nitrobenzoic acid.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-nitrobenzamide
  • N-(3,4-dimethylphenyl)-4-nitrobenzamide
  • N-(2,5-dimethylphenyl)-4-nitrobenzamide

Uniqueness

N-(3,5-dimethylphenyl)-4-nitrobenzamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the nitro group also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-7-11(2)9-13(8-10)16-15(18)12-3-5-14(6-4-12)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFDUPBWBGBEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 3,5-xylidine (1.42 ml, 11.0 mmol) and 4-nitrobenzoic acid (1.76 g, 10.4 mmol), the procedure of Reference Example 16 was repeated to obtain 2.72 g (quantitative) of the title compound in the form of light yellow crystals.
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two

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